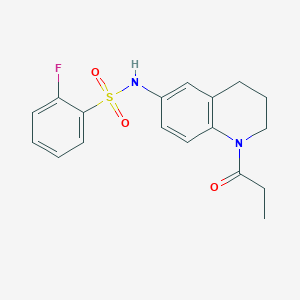

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

説明

2-Fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propionyl group at the 1-position and a 2-fluorobenzenesulfonamide moiety at the 6-position. The compound’s molecular formula is C₁₈H₂₁FN₂O₄S₂, with an average molecular mass of 412.494 g/mol and a monoisotopic mass of 412.092677 g/mol . Its structure combines electron-withdrawing (fluoro, sulfonamide) and lipophilic (propionyl) groups, which are critical for modulating physicochemical properties and biological interactions.

特性

IUPAC Name |

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCOCQQKEPGCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to fluorination using a suitable fluorinating agent such as Selectfluor.

Next, the propionyl group is introduced via an acylation reaction, often using propionyl chloride in the presence of a base like pyridine. Finally, the benzenesulfonamide group is attached through a sulfonylation reaction, where the intermediate compound reacts with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

化学反応の分析

Types of Reactions

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, under basic conditions or with catalysts.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that tetrahydroquinoline derivatives can effectively target histone deacetylases (HDACs), which are implicated in cancer progression .

Antimicrobial Properties

Compounds with a tetrahydroquinoline scaffold have been reported to possess antimicrobial activity against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. In vitro assays have shown that these compounds can effectively inhibit the growth of resistant bacterial strains .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in metabolic disorders. For instance, studies have evaluated its potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the context of diabetes and Alzheimer's disease respectively. The inhibition of these enzymes can lead to improved therapeutic outcomes in managing these conditions.

Case Study 1: Anticancer Efficacy

A preclinical investigation assessed the anticancer efficacy of 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide against human colorectal cancer cell lines. The study utilized a concentration gradient to determine the compound's half-maximal inhibitory concentration (IC50), revealing potent activity with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Action

In another study focusing on antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the tetrahydroquinoline moiety contributes to its overall stability and bioavailability. The benzenesulfonamide group is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

類似化合物との比較

Substituent Effects on Electronic Properties

- Fluoro vs. Methoxy groups (as in ) introduce electron-donating character, which may improve solubility but reduce electrophilic interactions.

- Propionyl vs. Trifluoroacetyl Groups : The propionyl group (C₂H₅CO-) offers moderate lipophilicity, whereas the trifluoroacetyl group (CF₃CO-) in increases metabolic resistance due to fluorine’s inductive effects.

Molecular Weight and Physicochemical Properties

- The target compound (MW 412.49) is heavier than the dimethoxy derivative (MW 391.44) but lighter than the trifluoroacetyl analog (MW 497.51) .

Analytical Characterization

- Compounds in this class are typically characterized via NMR and HRMS (as in ), with crystallographic data resolved using programs like SHELX and ORTEP .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical factors influencing yield, while response surface methodology refines optimal conditions. Quantum chemical calculations (e.g., density functional theory) can predict transition states and guide experimental condition selection .

- Key Techniques : High-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural validation, and mass spectrometry (MS) for molecular weight confirmation .

Q. What analytical methods are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute stereochemical determination with NMR (¹H, ¹³C, ¹⁹F) to probe electronic environments and substituent effects. Vibrational spectroscopy (FT-IR) identifies functional groups (e.g., sulfonamide, fluoroaryl). Computational tools like Gaussian or ORCA can model frontier molecular orbitals to predict reactivity .

- Data Cross-Validation : Compare experimental spectra with NIST reference data to resolve ambiguities .

Q. How can preliminary biological activity screening be designed for this sulfonamide derivative?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., antimicrobial or kinase inhibition). Use in vitro enzyme inhibition assays (e.g., fluorescence-based) with positive/negative controls. Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (MTT assay) establish selectivity .

- Statistical Validation : Apply ANOVA to assess significance across biological replicates, minimizing false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental outcomes for this compound?

- Methodological Answer : Re-evaluate computational models by incorporating solvent effects (e.g., COSMO-RS) and explicit solvation. Validate with kinetic studies (e.g., stopped-flow spectroscopy) to measure activation barriers experimentally. Use multivariate analysis to identify overlooked variables (e.g., trace impurities, humidity) .

- Case Study : If DFT predicts a lower-energy pathway but experiments show side reactions, revise calculations to include steric effects from the tetrahydroquinoline ring .

Q. How can the reaction mechanism of sulfonamide functionalization in this compound be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N in the sulfonamide group) with tandem MS to track bond cleavage/formation. Time-resolved spectroscopy (UV-Vis, Raman) captures intermediate species. Synchrotron-based X-ray absorption spectroscopy (XAS) probes metal-ligand interactions if catalysis is involved .

- Computational Support : Transition state sampling via metadynamics or QM/MM simulations .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Address mass/heat transfer limitations using microreactors or flow chemistry systems. Optimize purification via membrane separation (e.g., nanofiltration) or crystallization gradients. Process analytical technology (PAT) ensures real-time quality control .

- Case Study : Pilot-scale reactors may require adjusted mixing rates to prevent local overheating of the propionyl group .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate with reference compounds (e.g., known kinase inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Meta-analysis of public datasets (e.g., PubChem BioAssay) identifies platform-specific biases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。